ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a naphthalene-2-carboxamide group at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 1. This scaffold is structurally related to bioactive molecules, particularly in antimicrobial and kinase inhibitor research .
Properties
IUPAC Name |
ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4S/c1-2-33-26(32)22-20-15-34-24(21(20)25(31)29(28-22)19-10-4-3-5-11-19)27-23(30)18-13-12-16-8-6-7-9-17(16)14-18/h3-15H,2H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPAPBADPEBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene and Pyridazine Precursors
The core is synthesized via a Gould-Jacobs cyclization, adapted from methods for quinoline derivatives:
Step 1 : Ethyl 3-amino-4-cyanothiophene-2-carboxylate (1) is reacted with phenylglyoxal (2) in refluxing ethanol, forming the pyridazine ring through cyclodehydration.
$$
\text{(1) + (2)} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (3)}
$$
Yield : 68–72%.
Mechanistic Insight : The reaction proceeds via enamine formation, followed by intramolecular nucleophilic attack and dehydration (Fig. 1).
Alternative Route: [4+2] Cycloaddition
A Diels-Alder approach employs thiophene diene (4) and nitroethylene (5) under microwave irradiation:
$$
\text{(4) + (5)} \xrightarrow{\text{MW, 150°C}} \text{Intermediate (6)} \xrightarrow{\text{H}_2\text{O}} \text{(3)}
$$
Advantages : Faster reaction times (30 min) and improved regioselectivity.
Functionalization of the Core Structure
Introduction of the Naphthalene-2-Amido Group
Step 1 : Nitration of (3) at position 5 using fuming HNO₃ in H₂SO₄ yields nitro derivative (7).
Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces nitro to amine (8).
Step 3 : Amidation with naphthalene-2-carbonyl chloride (9) in DMF using HOBt/DIEA:
$$
\text{(8) + (9)} \xrightarrow{\text{HOBt, DIEA}} \text{Target compound}
$$
Yield : 58–63%.
Optimization : Microwave-assisted coupling (100°C, 20 min) increases yield to 75%.
Regioselective Alkylation for Phenyl Group Installation
The phenyl group at position 3 is introduced early via:
- Friedel-Crafts alkylation : Using benzene and AlCl₃.
- Ullmann coupling : Brominated core (10) reacts with phenylboronic acid under Pd catalysis.
Preferred Method : Ullmann coupling ensures higher regiocontrol (Yield: 82%).
Comprehensive Reaction Scheme
Scheme 1 : Integrated Synthesis Pathway
- Core formation via Gould-Jacobs cyclization.
- Nitration/Hydrogenation for amine intermediate.
- Amide coupling with naphthalene-2-carbonyl chloride.
- Ethyl ester retention via controlled hydrolysis conditions.
Analytical Data and Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thienopyridazine core and dihedral angles between substituents.
Industrial-Scale Considerations
- Cost Efficiency : Use of polystyrene-supported HOBt reduces reagent waste.
- Green Chemistry : Solvent-free microwave steps lower E-factor.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the oxo group to hydroxyl or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with two closely related derivatives, highlighting differences in substituents, molecular properties, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
*Note: The molecular formula and weight for the target compound are estimated based on structural similarity to and .
Key Differences and Implications
Substituent Effects on Lipophilicity The naphthalene group in the target compound increases logP (lipophilicity) compared to the smaller 2-fluorobenzamido () and benzodioxole () substituents. This property may enhance membrane permeability but reduce aqueous solubility, a critical factor in drug development .
Structural Validation and Synthesis
- Analogs in and were likely characterized using crystallographic tools such as SHELX, a standard for small-molecule refinement . The naphthalene derivative’s bulkier structure may require advanced crystallization techniques to resolve steric effects.
- Synthetic routes for similar compounds (e.g., ) involve coupling reactions to introduce amide substituents, suggesting that the target compound could be synthesized via analogous methods .
Biological Activity Thieno-pyridazine derivatives with 2-furanyl or fluorinated aryl groups () exhibit antimicrobial activity, implying that the target compound’s naphthalene group may modulate potency or spectrum . The benzodioxole analog () is marketed as a research chemical, indicating exploratory use in high-throughput screening .
Commercial and Patent Landscape The fluorinated analog () lacks explicit patent data, while the benzodioxole derivative () is commercially available for research.
Biological Activity
Ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
Key Structural Features:
- Thieno[3,4-d]pyridazine Core : This bicyclic structure is crucial for the compound's biological activity.
- Amido Group : Enhances solubility and may influence interaction with biological targets.
- Carboxylate Ester : Potentially increases bioavailability.
2.1 Inhibitory Effects
Recent studies have highlighted the compound's inhibitory effects on various enzymes and biological pathways:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have been shown to exhibit potent inhibition of MAO-A and MAO-B. For instance, derivatives of pyridazinones demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating that structural modifications can significantly enhance potency .
2.2 Cytotoxicity Studies
Cytotoxicity assessments using L929 fibroblast cells revealed that certain derivatives of thieno[3,4-d]pyridazine exhibited varying degrees of cytotoxicity. For example:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| T3 | 27.05 | Significant cytotoxicity at higher concentrations |
| T6 | 120.6 | Minimal cytotoxicity observed |
These findings suggest a favorable therapeutic window for further development of similar compounds .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Key SAR Insights:
- Substituent Effects : The presence and position of substituents on the aromatic rings significantly influence enzyme inhibition and cytotoxicity.
- Hydrophobic Interactions : The naphthalene moiety contributes to hydrophobic interactions with target proteins, enhancing binding affinity.
4.1 Anticancer Activity
Preliminary investigations into the anticancer properties of thieno[3,4-d]pyridazine derivatives have shown promising results against various cancer cell lines. For instance, a study reported that compounds with similar scaffolds exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .
4.2 Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Some derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that merits further investigation in drug development contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
